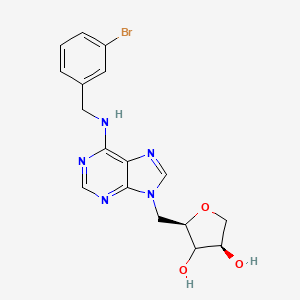

Anti-inflammatory agent 58

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H18BrN5O3 |

|---|---|

Molecular Weight |

420.3 g/mol |

IUPAC Name |

(2R,4R)-2-[[6-[(3-bromophenyl)methylamino]purin-9-yl]methyl]oxolane-3,4-diol |

InChI |

InChI=1S/C17H18BrN5O3/c18-11-3-1-2-10(4-11)5-19-16-14-17(21-8-20-16)23(9-22-14)6-13-15(25)12(24)7-26-13/h1-4,8-9,12-13,15,24-25H,5-7H2,(H,19,20,21)/t12-,13-,15?/m1/s1 |

InChI Key |

NUVPVFJXKPLHFQ-HCYNLOQUSA-N |

Isomeric SMILES |

C1[C@H](C([C@H](O1)CN2C=NC3=C(N=CN=C32)NCC4=CC(=CC=C4)Br)O)O |

Canonical SMILES |

C1C(C(C(O1)CN2C=NC3=C(N=CN=C32)NCC4=CC(=CC=C4)Br)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Multifaceted Mechanisms of Anti-inflammatory Agent "58": A Technical Guide

For Immediate Release

A comprehensive technical guide released today delves into the intricate mechanisms of action of a promising anti-inflammatory candidate designated as "Agent 58." This guide, tailored for researchers, scientists, and drug development professionals, consolidates findings from multiple independent studies, revealing that "Agent 58" is not a single entity but rather a designation for at least three distinct chemical compounds, each exhibiting unique anti-inflammatory properties through different biological pathways.

This technical guide provides a detailed analysis of an amidrazone-derived pyrrole-2,5-dione, a polymethoxyflavonoid from citrus peels, and a meroterpenoid isolated from a marine-derived fungus, all referred to as "Compound 58" in respective scientific literature. The guide presents a synthesis of the available quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Amidrazone-Derived Pyrrole-2,5-Dione (Compound 2a)

An in-depth analysis of a study by Paprocka et al. (2022) identifies "Compound 2a" as a potent inhibitor of pro-inflammatory cytokines. This compound has demonstrated significant activity in cellular models of inflammation.

Mechanism of Action

Compound 2a exerts its anti-inflammatory effects primarily by modulating cytokine production in immune cells. In lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs), it has been shown to significantly reduce the secretion of key pro-inflammatory cytokines, Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).

Quantitative Data Summary

| Compound | Cell Line | Stimulant | Target | Concentration | % Inhibition |

| 2a | PBMC | LPS | IL-6 | 10 µg/mL | ~40% |

| 2a | PBMC | LPS | IL-6 | 50 µg/mL | ~65% |

| 2a | PBMC | LPS | IL-6 | 100 µg/mL | ~75% |

| 2a | PBMC | LPS | TNF-α | 10 µg/mL | ~20% |

| 2a | PBMC | LPS | TNF-α | 50 µg/mL | ~45% |

| 2a | PBMC | LPS | TNF-α | 100 µg/mL | ~60% |

Experimental Protocols

Cell Culture and Stimulation: Human peripheral blood mononuclear cells (PBMCs) were isolated from buffy coats by density gradient centrifugation. The cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL). For cytokine induction, PBMCs (1 x 10^6 cells/mL) were stimulated with lipopolysaccharide (LPS) from E. coli at a concentration of 1 µg/mL in the presence or absence of Compound 2a at various concentrations for 24 hours.

Cytokine Measurement: The concentrations of IL-6 and TNF-α in the cell culture supernatants were quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits, according to the manufacturer's instructions. The absorbance was measured at 450 nm using a microplate reader.

Signaling Pathway

Caption: Proposed inhibitory action of Compound 2a on the NF-κB signaling pathway.

Polymethoxyflavonoid from Citrus reticulata

A second "Compound 58" is identified as a polymethoxyflavonoid (PMF) isolated from the peel of Citrus reticulata. Research by Lv et al. (2015) highlights its potent in vivo anti-inflammatory effects.

Mechanism of Action

This PMF demonstrates anti-inflammatory activity by downregulating the expression of multiple inflammatory mediators. In a mouse model of ear edema, it effectively reduced swelling and suppressed the gene expression of cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), matrix metalloproteinase-9 (MMP-9), and pro-inflammatory cytokines IL-1β, IL-6, and TNF-α.

Quantitative Data Summary

| Compound | Model | Parameter | Dosage | Effect |

| PMF "58" | Mouse Ear Edema | Edema Reduction | 2-4 µmol/ear | Significant reduction |

| PMF "58" | Mouse Ear Tissue | IL-1β mRNA | 2-4 µmol/ear | Downregulation |

| PMF "58" | Mouse Ear Tissue | IL-6 mRNA | 2-4 µmol/ear | Downregulation |

| PMF "58" | Mouse Ear Tissue | TNF-α mRNA | 2-4 µmol/ear | Downregulation |

| PMF "58" | Mouse Ear Tissue | COX-2 mRNA | 2-4 µmol/ear | Downregulation |

| PMF "58" | Mouse Ear Tissue | iNOS mRNA | 2-4 µmol/ear | Downregulation |

| PMF "58" | Mouse Ear Tissue | MMP-9 mRNA | 2-4 µmol/ear | Downregulation |

Experimental Protocols

Mouse Ear Edema Model: Ear edema was induced in mice by the topical application of a phorbol ester. The polymethoxyflavonoid "Compound 58" was applied topically to the ear at doses ranging from 2 to 4 µmol/ear. The thickness of the ear was measured at various time points after induction of inflammation to quantify the edema.

Gene Expression Analysis: After the experimental period, the mice were euthanized, and the ear tissues were collected. Total RNA was extracted from the tissues, and quantitative real-time polymerase chain reaction (qRT-PCR) was performed to measure the mRNA expression levels of IL-1β, IL-6, TNF-α, COX-2, iNOS, and MMP-9.

Experimental Workflow

Caption: Workflow for in vivo and ex vivo analysis of the polymethoxyflavonoid "58".

Marine-Derived Meroterpenoid

The third identified "Compound 58" is a meroterpenoid, 5-chloro-6-hydroxymellein, isolated from a marine-derived fungus of the Aspergillus genus. As described by Chen et al. (2018), this compound exhibits its anti-inflammatory effects by targeting a key intracellular signaling pathway.

Mechanism of Action

This marine-derived compound was found to be a potent inhibitor of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway. By inhibiting this pathway, it effectively suppresses lipopolysaccharide (LPS)-induced inflammation in RAW264.7 macrophages and in a mouse model of acute lung injury (ALI). This inhibition leads to a reduction in the production of nitric oxide (NO) and pro-inflammatory cytokines.

Quantitative Data Summary

| Compound | Cell Line/Model | Target Pathway | Effect |

| Meroterpenoid "58" | RAW264.7 macrophages | PI3K/AKT | Inhibition |

| Meroterpenoid "58" | RAW264.7 macrophages | NO Production | Reduction |

| Meroterpenoid "58" | RAW264.7 macrophages | Pro-inflammatory Cytokines | Reduction |

| Meroterpenoid "58" | Acute Lung Injury (ALI) Mice | Inflammation | Reduction |

Experimental Protocols

Cell Culture and Treatment: RAW264.7 macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum. The cells were pre-treated with various concentrations of the meroterpenoid "Compound 58" for 1 hour before being stimulated with 1 µg/mL of LPS for 24 hours.

Western Blot Analysis: To determine the effect on the PI3K/AKT pathway, cell lysates were prepared and subjected to sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins were transferred to a polyvinylidene difluoride (PVDF) membrane and probed with primary antibodies against total and phosphorylated forms of PI3K and AKT.

Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatants was measured using the Griess reagent.

Signaling Pathway

Caption: Inhibition of the PI3K/AKT signaling pathway by the marine-derived "Compound 58".

This technical guide underscores the importance of precise compound identification in drug discovery and provides a foundational understanding of three distinct "Agent 58s" for future anti-inflammatory research and development. The diverse origins and mechanisms of these compounds highlight the rich chemical space available for the discovery of novel therapeutics.

A Comprehensive Technical Guide to the Synthesis and Characterization of Anti-inflammatory Agent 58 (Compound D-58)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, characterization, and anti-inflammatory properties of Anti-inflammatory Agent 58, also known as Compound D-58. The chemical name for this compound is 2,4,6-trihydroxy-alpha-p-methoxyphenyl-acetophenone. This document details the synthetic pathway, experimental protocols for evaluating its anti-inflammatory activity, and its mechanism of action, particularly in the context of UVB-induced inflammation.

Synthesis Pathway

The synthesis of Compound D-58 is achieved through a two-step process commencing with the reaction of phloroglucinol and homoanisonitrile, followed by the acid-catalyzed hydrolysis of the resulting intermediate.[1]

A detailed experimental protocol for a similar synthesis involving the reaction of phloroglucinol is described as follows: A mixture of dried phloroglucinol, anhydrous acetonitrile, diisopropyl ether, and finely powdered fused zinc chloride is cooled and stirred while passing dry HCl gas. The resulting precipitate is washed and then refluxed with distilled water to yield the product.[2]

Logical Relationship: Synthesis of Compound D-58

Caption: Synthesis workflow for Compound D-58.

Characterization

| Property | Value | Reference |

| Molecular Formula | C8H8O4 | [3] |

| Molecular Weight | 168.15 g/mol | [3] |

| Melting Point | 219-221 °C | [3] |

| Appearance | Solid | |

| Solubility | Soluble in chloroform |

Anti-inflammatory Activity

Compound D-58 has demonstrated potent anti-inflammatory properties in both in vitro and in vivo models. Its efficacy has been particularly noted in the context of UVB-induced skin inflammation.

In Vitro Activity

Compound D-58 was shown to inhibit the release of Prostaglandin E2 (PGE2), a key inflammatory mediator, from UVB-irradiated epidermal cell cultures.[1]

| Model System | Biomarker | Effect of Compound D-58 |

| UVB-Irradiated Epidermal Cells | PGE2 Release | Inhibition |

In Vivo Activity

In animal models, Compound D-58 effectively inhibited the development of edema and histological changes in the skin of UVB-irradiated mice.[4] It also demonstrated efficacy in the carrageenan-induced air pouch model of inflammation.[4]

| Model System | Parameter Measured | Effect of Compound D-58 |

| UVB-Irradiated Mice | Skin Edema | Inhibition |

| Histological Changes | Inhibition | |

| Carrageenan-Induced Air Pouch (Mouse) | Exudate Volume | Inhibition |

| Cell Infiltration | Inhibition |

Experimental Protocols

Carrageenan-Induced Air Pouch Model in Mice

This in vivo model is utilized to assess the anti-inflammatory properties of a compound by measuring its effect on exudate volume and inflammatory cell infiltration.

-

Pouch Formation: An initial subcutaneous injection of sterile air is administered into the intra-scapular area of the back of the mice. A second injection of air is given after three days to maintain the pouch.[5]

-

Induction of Inflammation: Six days after the initial air injection, a 1% carrageenan solution is injected into the air pouch to induce an inflammatory response.[5]

-

Treatment: Test compounds, such as Compound D-58, can be administered prior to or after the carrageenan challenge.

-

Evaluation: At a specified time point after carrageenan injection, the mice are euthanized, and the inflammatory exudate is collected from the pouch. The volume of the exudate is measured, and the number of infiltrating cells is determined.[5]

Experimental Workflow: Carrageenan-Induced Air Pouch Model

Caption: Workflow of the carrageenan-induced air pouch model.

UVB-Induced Skin Edema in Mice

This model is used to evaluate the protective effects of a compound against UVB-induced skin inflammation.

-

Animal Model: Hairless albino mice are typically used for this assay.

-

Treatment: The test compound, dissolved in a suitable vehicle, is topically applied to a defined area of the mice's dorsal skin.

-

UVB Irradiation: After a set period, the treated skin area is exposed to a specific dose of UVB radiation.[6]

-

Evaluation of Edema: Skin edema is quantified by measuring the change in skin thickness or by determining the skinfold thickness at various time points after irradiation.[6][7] Histological analysis of skin biopsies can also be performed to assess inflammatory cell infiltration and tissue damage.

Prostaglandin E2 (PGE2) Release Assay (ELISA)

This in vitro assay quantifies the amount of PGE2 released from cells in culture, providing a measure of the inflammatory response.

-

Cell Culture and Treatment: Epidermal cells (e.g., HaCaT cells) are cultured and then treated with the test compound (Compound D-58) before being irradiated with UVB.

-

Sample Collection: At a specified time post-irradiation, the cell culture medium is collected.

-

ELISA Protocol:

-

Standards and samples are added to a microtiter plate pre-coated with a capture antibody.

-

A PGE2-enzyme conjugate and a primary antibody are added, and the plate is incubated.

-

The plate is washed, and a substrate solution is added, leading to a colorimetric reaction.

-

The reaction is stopped, and the absorbance is read using a plate reader. The concentration of PGE2 in the samples is determined by comparison to a standard curve.[8][9][10]

-

Mechanism of Action: Inhibition of UVB-Induced Inflammatory Signaling

UVB radiation triggers a complex signaling cascade in skin cells, leading to an inflammatory response characterized by the production of pro-inflammatory mediators like PGE2. This process involves the activation of various protein tyrosine kinases (PTKs). Compound D-58 is reported to exhibit broad-spectrum tyrosine-kinase-inhibitory activity, suggesting that its anti-inflammatory effects are mediated through the interruption of these signaling events.[1]

Signaling Pathway: UVB-Induced Inflammation and Inhibition by Compound D-58

Caption: UVB-induced inflammatory pathway and its inhibition.

Conclusion

This compound (Compound D-58), chemically identified as 2,4,6-trihydroxy-alpha-p-methoxyphenyl-acetophenone, demonstrates significant potential as a therapeutic agent for inflammatory conditions, particularly those affecting the skin. Its ability to inhibit key inflammatory mediators and pathways, as evidenced by both in vitro and in vivo studies, makes it a promising candidate for further drug development. The synthesis pathway is established, and standardized protocols are available for the continued investigation of its anti-inflammatory efficacy and mechanism of action. Further research should focus on obtaining detailed physicochemical characterization of the final compound and optimizing the synthesis for potential scale-up.

References

- 1. karger.com [karger.com]

- 2. 2',4',6'-Trihydroxyacetophenone monohydrate synthesis - chemicalbook [chemicalbook.com]

- 3. 2,4,6-Trihydroxyacetophenone - Wikipedia [en.wikipedia.org]

- 4. Anti-inflammatory activity of 2,4, 6-trihydroxy-alpha-p-methoxyphenyl-acetophenone (compound D-58) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Models of Inflammation: Carrageenan Air Pouch - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inflammatory Murine Skin Responses to UV-B Light Are Partially Dependent on Endothelin-1 and Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Topical Administration of 15-Deoxy-Δ12,14-Prostaglandin J2 Using a Nonionic Cream: Effect on UVB-Induced Skin Oxidative, Inflammatory, and Histopathological Modifications in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. arborassays.com [arborassays.com]

- 9. file.elabscience.com [file.elabscience.com]

- 10. elkbiotech.com [elkbiotech.com]

The Discovery and Initial Screening of Anti-inflammatory Agent 58: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The identification of novel anti-inflammatory therapeutics is a cornerstone of modern drug discovery, aimed at addressing a wide spectrum of debilitating diseases. This technical guide details the discovery and initial screening cascade of a promising novel chemical entity, designated "Agent 58." We will delineate the systematic approach undertaken, from the initial high-throughput screening (HTS) to subsequent in vitro validation and preliminary mechanism of action studies. This document provides detailed experimental protocols, presents key quantitative data in a comparative format, and visualizes the screening workflow and a critical inflammatory signaling pathway to offer a comprehensive overview for researchers in the field.

Introduction: The Rationale for Novel Anti-inflammatory Agents

Inflammation is a fundamental biological process that, when dysregulated, contributes to the pathophysiology of chronic diseases such as rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[1] While existing therapies like non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids are effective, their long-term use is associated with significant adverse effects.[1][2] This necessitates the discovery of new therapeutic agents with improved safety profiles and more targeted mechanisms of action. Agent 58 was identified from a proprietary compound library as a potential modulator of inflammatory responses, warranting a comprehensive screening and validation process.

High-Throughput Screening (HTS) for Primary "Hit" Identification

The initial phase of discovery involved a high-throughput screening campaign to identify compounds that could inhibit key enzymatic drivers of the inflammatory response.[3][4] A library of 100,000 small molecules was screened for inhibitory activity against cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes pivotal in the arachidonic acid cascade that produces pro-inflammatory mediators.[3][5]

Experimental Workflow: HTS Campaign

The HTS workflow was designed for efficiency and robustness, incorporating automated liquid handling and sensitive detection methods to rapidly assess the compound library.[4][6]

References

- 1. journalajrb.com [journalajrb.com]

- 2. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. bmglabtech.com [bmglabtech.com]

- 5. researchgate.net [researchgate.net]

- 6. High-throughput screening - Wikipedia [en.wikipedia.org]

Unraveling the Identity of "Anti-inflammatory Agent 58": A Prerequisite for In-Depth Analysis

The request for a comprehensive technical guide on the in vitro anti-inflammatory activity of "anti-inflammatory agent 58" has highlighted a crucial ambiguity. Initial research indicates that "this compound" is not a universally recognized or standardized name for a specific chemical entity. The number "58" appears frequently in scientific literature as a citation marker rather than a compound identifier.

Our search has revealed several distinct molecules and findings associated with the number 58 in the context of anti-inflammatory research:

-

RDP58 : A novel synthetic peptide that has demonstrated anti-inflammatory properties by inhibiting the production of inflammatory cytokines.[1][2] Studies have shown its potential in models of cystitis where it significantly decreased levels of TNF-α, substance P (SP), and nerve growth factor (NGF).[2] Specifically, RDP58 abolished TNF-α production within 4 hours in an LPS-induced cystitis model.[2]

-

An Unnamed Pyrazole Derivative : A study on pyrazole derivatives reported a compound, designated as compound 12 , which exhibited a potent inhibitory effect on the production of Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-induced THP-1 cells with an IC50 value of 58 nM .[3]

-

General References : In many articles, the number "58" is used as a reference to other scientific papers, creating potential confusion. For example, various compounds and mechanisms are discussed in the context of inflammation where the citation number is 58.

To proceed with the creation of a detailed technical guide as requested, it is imperative to first precisely identify the "this compound" of interest. We kindly request the user to provide a more specific identifier for this agent, such as:

-

A full chemical name or IUPAC name.

-

A common or trade name.

-

A specific publication (e.g., journal, authors, year) where this agent is described.

-

Any other unique identifier that can distinguish it from the multiple possibilities.

Upon receiving a more specific designation, we will be able to conduct a targeted and thorough literature search to gather the necessary quantitative data, experimental protocols, and signaling pathway information required to generate the in-depth technical guide, complete with the requested tables and Graphviz diagrams.

References

- 1. researchgate.net [researchgate.net]

- 2. Modulating bladder neuro-inflammation: RDP58, a novel anti-inflammatory peptide, decreases inflammation and nerve growth factor production in experimental cystitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Anti-inflammatory Agent 58 and its Cytokine Inhibition Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anti-inflammatory properties of "Anti-inflammatory agent 58," a polymethoxyflavonoid identified as 3'-hydroxy-5,6,7,8,4'-pentamethoxyflavone . This document details its cytokine inhibition profile, the experimental methodologies used for its characterization, and the key signaling pathways involved in its mechanism of action.

Core Data Summary

Cytokine Inhibition and Anti-inflammatory Marker Profile

"this compound" has demonstrated significant anti-inflammatory activity in preclinical models. Its efficacy is attributed to the downregulation of key pro-inflammatory cytokines and enzymes. The quantitative data from cited studies are summarized below.

| Target | Effect | Model System |

| Cytokines | ||

| Interleukin-1β (IL-1β) | Strong Downregulation of mRNA Expression | TPA-induced mouse ear edema |

| Interleukin-6 (IL-6) | Strong Downregulation of mRNA Expression | TPA-induced mouse ear edema |

| Tumor Necrosis Factor-α (TNF-α) | Strong Downregulation of mRNA Expression | TPA-induced mouse ear edema |

| Inflammatory Enzymes & Proteins | ||

| Cyclooxygenase-2 (COX-2) | Reduction of mRNA Expression | TPA-induced mouse ear edema |

| Inducible Nitric Oxide Synthase (iNOS) | Reduction of mRNA Expression | TPA-induced mouse ear edema |

| Matrix Metallopeptidase 9 (MMP-9) | Reduction of mRNA Expression | TPA-induced mouse ear edema |

Experimental Protocols

The following sections detail the methodologies employed to evaluate the anti-inflammatory effects of agent 58.

TPA-Induced Mouse Ear Edema Assay

This in vivo model is used to assess the topical anti-inflammatory activity of compounds.

Objective: To determine the ability of "this compound" to reduce inflammation in a mouse model.

Materials:

-

Male ICR mice (8 weeks old)

-

12-O-Tetradecanoylphorbol-13-acetate (TPA)

-

"this compound" (3'-hydroxy-5,6,7,8,4'-pentamethoxyflavone)

-

Acetone (vehicle)

-

Dial thickness gauge

Procedure:

-

A solution of TPA in acetone is topically applied to the inner and outer surfaces of the right ear of each mouse to induce inflammation. The left ear typically serves as a vehicle control.

-

"this compound," dissolved in a suitable vehicle, is applied topically to the TPA-treated ear, usually shortly after the TPA application. A control group receives only the vehicle after TPA administration.

-

Ear thickness is measured using a dial thickness gauge at baseline (before TPA application) and at various time points after TPA induction (e.g., 4, 6, 24 hours).

-

The degree of edema is calculated as the difference in ear thickness before and after TPA treatment. The inhibitory effect of agent 58 is determined by comparing the ear edema in the treated group to the TPA-only control group.

-

At the end of the experiment, ear punches can be collected for further biochemical or molecular analysis (e.g., RNA extraction).

Measurement of mRNA Expression by Real-Time Quantitative PCR (RT-qPCR)

This ex vivo analysis is used to quantify the expression of genes encoding for pro-inflammatory cytokines and enzymes in tissue samples from the ear edema assay.

Objective: To quantify the effect of "this compound" on the gene expression of IL-1β, IL-6, TNF-α, COX-2, iNOS, and MMP-9.

Materials:

-

Ear tissue samples

-

RNA extraction kit (e.g., TRIzol reagent)

-

Reverse transcription kit

-

qPCR instrument

-

Primers specific for target genes (IL-1β, IL-6, TNF-α, COX-2, iNOS, MMP-9) and a housekeeping gene (e.g., GAPDH, β-actin)

-

SYBR Green or other fluorescent dye-based qPCR master mix

Procedure:

-

RNA Extraction: Total RNA is isolated from the ear tissue samples according to the protocol of the chosen RNA extraction kit. The quality and quantity of the extracted RNA are assessed using spectrophotometry.

-

Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcription kit.

-

qPCR: The cDNA is then used as a template for qPCR. The reaction mixture includes the cDNA template, specific primers for the target and housekeeping genes, and the qPCR master mix.

-

Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, where the expression levels are normalized to the housekeeping gene and compared to the control group.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for evaluating the anti-inflammatory properties of agent 58.

Signaling Pathway

"this compound" is believed to exert its effects by inhibiting the NF-κB signaling pathway. The activation of this pathway is a central event in the inflammatory response, leading to the transcription of numerous pro-inflammatory genes.

The Structure-Activity Relationship of Pyrazolo[3,4-d]pyrimidine Derivatives as Potent Anti-inflammatory Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of a promising class of anti-inflammatory compounds: pyrazolo[3,4-d]pyrimidine derivatives. For the purpose of this guide, we will refer to a representative lead compound from this class as "Agent 58," acknowledging that this is a placeholder for various potent analogues within this scaffold. This document will detail the quantitative effects of structural modifications on biological activity, provide comprehensive experimental protocols for key assays, and visualize the underlying signaling pathways and experimental workflows.

Introduction: The Promise of Pyrazolo[3,4-d]pyrimidines in Inflammation

The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities.[1] As anti-inflammatory agents, these compounds primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[2][3] The selective inhibition of COX-2 over COX-1 is a critical goal in the development of new non-steroidal anti-inflammatory drugs (NSAIDs) to minimize gastrointestinal side effects associated with traditional NSAIDs.[4] This guide will explore the chemical features of pyrazolo[3,4-d]pyrimidine derivatives that govern their potency and selectivity as COX inhibitors.

Structure-Activity Relationship (SAR) Studies

The anti-inflammatory activity of pyrazolo[3,4-d]pyrimidine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. The following tables summarize the quantitative data from various studies, highlighting the impact of different functional groups on COX-1 and COX-2 inhibition.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Representative Pyrazolo[3,4-d]pyrimidine Analogs

| Compound ID | R1 Substituent | R2 Substituent | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| 3b | Phenyl | H | 19.45 ± 0.07 | 31.4 ± 0.12 | 0.62 |

| 4b | Phenyl | CH3 | 26.04 ± 0.36 | 34.4 ± 0.10 | 0.76 |

| 4d | 4-Chlorophenyl | CH3 | 28.39 ± 0.03 | 23.8 ± 0.20 | 1.19 |

| 3a | 4-Methoxyphenyl | H | > 50 | 42.1 ± 0.30 | > 1.19 |

Data sourced from studies on pyrazolo[3,4-d]pyrimidine derivatives.[1]

Table 2: In Vivo Anti-inflammatory Activity of Selected Analogs in Carrageenan-Induced Paw Edema Model

| Compound ID | Dose (mg/kg) | Paw Edema Inhibition (%) |

| 3a | 10 | Comparable to Celecoxib |

| 3d | 10 | Comparable to Celecoxib |

| 4d | 10 | Comparable to Celecoxib |

| 4f | 10 | Comparable to Celecoxib |

| Celecoxib | 10 | - |

| Diclofenac | 10 | Less potent than 3a, 3d, 4d, 4f |

In vivo data highlights the translation of in vitro activity to efficacy in animal models.[5]

Signaling Pathways in Inflammation

The primary mechanism of action for this class of compounds is the inhibition of the cyclooxygenase (COX) pathway. By blocking COX enzymes, these agents prevent the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

Caption: Inhibition of the COX-2 pathway by pyrazolo[3,4-d]pyrimidine derivatives.

Some pyrimidine derivatives have also been shown to modulate other inflammatory signaling pathways, such as the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) pathways.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. The following are representative protocols for the key assays used to evaluate the anti-inflammatory properties of pyrazolo[3,4-d]pyrimidine derivatives.

In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the half-maximal inhibitory concentration (IC50) of a compound against COX-1 and COX-2 enzymes. A common method is the colorimetric inhibitor screening assay.[6]

Principle: The assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[6]

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, EDTA, and hematin.

-

Add the COX-1 or COX-2 enzyme to the reaction mixture.

-

Add the test compound at various concentrations.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for a specified time at a controlled temperature.

-

Add TMPD and measure the absorbance at 590 nm using a microplate reader.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

In Vivo Carrageenan-Induced Paw Edema Assay in Rats

This is a widely used model to assess the acute anti-inflammatory activity of a compound.[3][7]

Principle: Subplantar injection of carrageenan into the rat's hind paw induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.[8]

Procedure:

-

Fast adult Wistar rats overnight with free access to water.

-

Administer the test compound or vehicle (control) orally or intraperitoneally.

-

After a specific period (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw.[7]

-

Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[3]

-

Calculate the percentage inhibition of paw edema for the treated groups compared to the control group.

Experimental and Logical Workflows

The discovery and development of novel anti-inflammatory agents follow a structured workflow, from initial synthesis to in vivo validation.

Caption: A generalized workflow for the discovery of pyrazolo[3,4-d]pyrimidine anti-inflammatory agents.

Conclusion

The pyrazolo[3,4-d]pyrimidine scaffold represents a highly promising starting point for the development of novel anti-inflammatory agents. SAR studies have demonstrated that strategic modifications to this core structure can lead to potent and selective COX-2 inhibitors. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and optimization of these compounds. Future research should focus on further refining the selectivity profile and evaluating the efficacy and safety of lead candidates in more advanced preclinical models of inflammation.

References

- 1. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 3. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. brieflands.com [brieflands.com]

- 5. Anti-inflammatory drug approach: Synthesis and biological evaluation of novel pyrazolo[3,4-d]pyrimidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. inotiv.com [inotiv.com]

- 8. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

Unveiling the Potential of Anti-inflammatory Agent 58 (HY-156342) for Novel Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

Introduction

In the relentless pursuit of novel therapeutics to combat inflammatory diseases, a promising small molecule, designated as Anti-inflammatory agent 58 (also known by its catalog number HY-156342), has emerged as a compound of significant interest. This technical guide provides a comprehensive overview of the currently available data on this agent, its proposed mechanism of action, and detailed, representative experimental protocols for its evaluation. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals investigating the potential of this compound as a lead compound for the next generation of anti-inflammatory drugs.

Initial characterization of this compound has revealed its potent inhibitory effects on key inflammatory pathways. Specifically, it has been shown to inhibit the production of interleukin-1β (IL-1β) and to modulate the nuclear factor-kappa B (NF-κB) signaling cascade, a central regulator of the inflammatory response.[1] These preliminary findings underscore the therapeutic potential of this compound and warrant further in-depth investigation.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound. This table is intended to be a dynamic resource, to be expanded as further characterization studies are conducted.

| Parameter | Value | Biological System | Reference |

| IC50 (IL-1β Inhibition) | 1.08 μM | Not Specified | [1] |

| Effect on NF-κB Phosphorylation | Decrease | Not Specified | [1] |

| Effect on Pro-inflammatory Gene Expression | Decrease | Not Specified | [1] |

| Effect on Pro-inflammatory Protein Secretion | Decrease | Not Specified | [1] |

Proposed Mechanism of Action: Targeting the IL-1β and NF-κB Signaling Axis

Based on the available data, this compound is proposed to exert its effects by intervening in the IL-1β and NF-κB signaling pathways. IL-1β is a potent pro-inflammatory cytokine that, upon binding to its receptor (IL-1R), initiates a signaling cascade that culminates in the activation of the NF-κB transcription factor. Activated NF-κB then translocates to the nucleus and drives the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. By inhibiting IL-1β production and decreasing NF-κB phosphorylation, this compound likely disrupts this critical inflammatory amplification loop.

Caption: Proposed mechanism of action for this compound.

Detailed Experimental Protocols

The following are detailed, representative protocols for the characterization of this compound. These are standardized methodologies and may require optimization for specific cell types or experimental conditions.

Cell Culture and Treatment

-

Cell Line: Human monocytic cell line (e.g., THP-1) or murine macrophage cell line (e.g., RAW 264.7).

-

Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Treatment Protocol:

-

Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein and RNA extraction).

-

For THP-1 cells, differentiate into macrophage-like cells by treating with phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

-

Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 μM) for 1-2 hours.

-

Stimulate cells with an inflammatory agent such as lipopolysaccharide (LPS) (e.g., 1 μg/mL) for the desired time period (e.g., 6 hours for RNA analysis, 24 hours for protein analysis).

-

Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic effects of this compound.

-

Methodology:

-

Seed cells in a 96-well plate and treat with this compound as described above.

-

After the incubation period, add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

IL-1β Enzyme-Linked Immunosorbent Assay (ELISA)

-

Objective: To quantify the inhibitory effect of this compound on IL-1β secretion.

-

Methodology:

-

Collect the cell culture supernatants after treatment.

-

Perform the ELISA according to the manufacturer's instructions (e.g., using a commercially available human or murine IL-1β ELISA kit).

-

Briefly, add standards and samples to the antibody-coated wells and incubate.

-

Wash the wells and add the detection antibody.

-

Wash again and add the substrate solution.

-

Stop the reaction and measure the absorbance at 450 nm.

-

Calculate the concentration of IL-1β in the samples based on the standard curve.

-

Western Blot for NF-κB Phosphorylation

-

Objective: To assess the effect of this compound on the phosphorylation of the p65 subunit of NF-κB.

-

Methodology:

-

Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 μg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against phospho-NF-κB p65 (Ser536) and total NF-κB p65 overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and normalize the level of phosphorylated p65 to total p65.

-

Quantitative Real-Time PCR (qPCR) for Pro-inflammatory Gene Expression

-

Objective: To measure the effect of this compound on the mRNA levels of pro-inflammatory genes (e.g., TNF-α, IL-6, COX-2).

-

Methodology:

-

Extract total RNA from treated cells using a suitable kit (e.g., RNeasy Mini Kit).

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform qPCR using a SYBR Green-based master mix and gene-specific primers.

-

Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

-

Calculate the relative gene expression using the ΔΔCt method.

-

Experimental and Logical Workflows

The following diagrams illustrate the workflows for the key experimental procedures and the logical progression of the drug discovery process for an anti-inflammatory agent.

Caption: Workflow for in vitro characterization of Agent 58.

Caption: Logical workflow for anti-inflammatory drug discovery.

Conclusion and Future Directions

This compound (HY-156342) represents a promising starting point for the development of a novel class of anti-inflammatory drugs. Its demonstrated ability to inhibit IL-1β and the NF-κB signaling pathway positions it as a valuable tool for dissecting the molecular mechanisms of inflammation and as a potential therapeutic candidate.

Future research should focus on a number of key areas:

-

Target Identification and Validation: Elucidating the direct molecular target(s) of this compound is crucial for understanding its precise mechanism of action.

-

In Vivo Efficacy: Evaluating the therapeutic efficacy of this compound in relevant animal models of inflammatory diseases (e.g., arthritis, inflammatory bowel disease, sepsis) is a critical next step.

-

Pharmacokinetic and Toxicological Profiling: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies are necessary to assess the drug-like properties and safety profile of the compound.

-

Structure-Activity Relationship (SAR) Studies: Medicinal chemistry efforts to synthesize and evaluate analogs of this compound will be essential for optimizing its potency, selectivity, and pharmacokinetic properties.

The systematic application of the experimental approaches outlined in this guide will be instrumental in advancing our understanding of this compound and in determining its ultimate potential as a novel therapeutic for inflammatory disorders.

References

Methodological & Application

Application Notes and Protocols for In Vitro Studies of Anti-inflammatory Agent 58

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the dissolution and in vitro application of the novel investigational compound, Anti-inflammatory Agent 58. Due to the novelty of this agent, the following protocols are based on established methodologies for poorly soluble anti-inflammatory compounds and should be optimized for your specific experimental needs.

Introduction

This compound is a synthetic small molecule with potential therapeutic applications in inflammatory diseases. Like many nonsteroidal anti-inflammatory drugs (NSAIDs), it is characterized by low aqueous solubility, which presents a challenge for in vitro studies.[1] This document outlines procedures for its solubilization and use in common in vitro anti-inflammatory assays.

Physicochemical Properties and Solubility

A summary of the known physicochemical properties of this compound is presented in Table 1. The solubility of a compound is dependent on its structure and the conditions of the solution, including pH, co-solvents, and temperature.[2]

Table 1: Physicochemical Properties of this compound (Example Data)

| Property | Value |

| Molecular Weight | 350.4 g/mol |

| pKa | 4.8 |

| LogP | 3.5 |

| Aqueous Solubility (pH 7.4) | < 0.01 mg/mL |

Recommended Solvents and Stock Solution Preparation

Given its low water solubility, organic solvents are necessary to prepare stock solutions of this compound. Dimethyl sulfoxide (DMSO) is a common choice for in vitro studies due to its high solubilizing capacity and compatibility with cell culture, although it can exhibit cellular effects at higher concentrations.[3][4]

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

-

Aseptic Technique: Perform all steps in a sterile environment (e.g., a biological safety cabinet).

-

Weighing: Accurately weigh 3.5 mg of this compound.

-

Dissolution: Add 1 mL of sterile, cell culture-grade DMSO.

-

Mixing: Gently vortex or sonicate at room temperature until the compound is completely dissolved.

-

Storage: Aliquot the stock solution into sterile, light-protected tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Table 2: Solubility of this compound in Various Solvents (Example Data)

| Solvent | Solubility (mg/mL) | Maximum Stock Concentration | Notes |

| Water (pH 7.4) | < 0.01 | Not Recommended | Practically insoluble.[1] |

| Ethanol | 5 | 14 mM | May require warming. |

| DMSO | > 50 | > 140 mM | Recommended for high concentration stocks.[3] |

| 100 mM Sodium Carbonate | 1 | 2.8 mM | An alternative for specific applications.[3] |

Experimental Protocols

Protocol 2: In Vitro Anti-inflammatory Activity in Macrophages

This protocol describes a common in vitro assay to assess the anti-inflammatory properties of a compound by measuring its effect on lipopolysaccharide (LPS)-induced cytokine production in murine macrophages (e.g., RAW 264.7 cell line).[5]

Workflow Diagram:

Caption: Workflow for in vitro anti-inflammatory assay.

Materials:

-

RAW 264.7 cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (10 mM in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Phosphate-buffered saline (PBS)

-

ELISA kits for target cytokines (e.g., IL-6, TNF-α)

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 1x10^5 cells/well and incubate overnight.[6]

-

Preparation of Working Solutions: Prepare serial dilutions of this compound in complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent toxicity.[4]

-

Treatment: Remove the old medium and pre-treat the cells with the diluted compound for 1 hour.[6]

-

Stimulation: Add LPS to a final concentration of 50 ng/mL to all wells except the negative control.[6]

-

Incubation: Incubate the plate for 18-24 hours.

-

Sample Collection: Centrifuge the plate and collect the supernatant for cytokine analysis.

-

Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines such as IL-6 and TNF-α in the supernatant using ELISA kits according to the manufacturer's instructions.

Signaling Pathway

This compound is hypothesized to act by inhibiting key pro-inflammatory signaling pathways, such as the NF-κB pathway, which is activated by LPS.

NF-κB Signaling Pathway Diagram:

Caption: Hypothesized inhibition of the NF-κB pathway.

Troubleshooting

-

Compound Precipitation: If the compound precipitates upon dilution in aqueous media, try lowering the final concentration, using a different solvent, or preparing a fresh stock solution.

-

Cell Viability Issues: High concentrations of the compound or the solvent (e.g., DMSO > 1%) can be toxic to cells.[4] Always include a solvent control and perform a cytotoxicity assay (e.g., MTT or LDH) to determine the non-toxic concentration range.

-

Variability in Results: Ensure consistent cell passage numbers, seeding densities, and incubation times to minimize experimental variability.

These protocols provide a starting point for the in vitro evaluation of this compound. Optimization of concentrations, incubation times, and cell types may be necessary for specific research questions.

References

- 1. Solubility, Permeability, Anti-Inflammatory Action and In Vivo Pharmacokinetic Properties of Several Mechanochemically Obtained Pharmaceutical Solid Dispersions of Nimesulide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Preclinical Administration of Anti-inflammatory Agent 58

Introduction

These application notes provide a comprehensive overview of the administration routes for "Anti-inflammatory Agent 58" (hereinafter referred to as "Agent 58"), a novel investigational compound with potent anti-inflammatory properties demonstrated in preclinical models. The selection of an appropriate administration route is a critical step in the preclinical evaluation of any therapeutic candidate, as it significantly influences bioavailability, efficacy, and toxicity profiles. This document outlines various administration routes used in preclinical studies of Agent 58, along with detailed protocols for its preparation and administration. The data presented herein is a synthesis of findings from multiple in vivo studies designed to characterize the pharmacokinetic and pharmacodynamic properties of Agent 58.

1. Summary of Administration Routes and Dosing

The choice of administration route for Agent 58 in preclinical studies is dependent on the specific research question, the animal model being used, and the desired pharmacokinetic profile. The following tables summarize the common routes of administration, dosing regimens, and key pharmacokinetic parameters observed in rodent models.

Table 1: Oral Administration (Gavage) of Agent 58 in Murine Models

| Parameter | Details |

| Vehicle | 0.5% (w/v) Methylcellulose in sterile water |

| Dosage Range | 10 - 100 mg/kg |

| Frequency | Once daily (QD) or twice daily (BID) |

| Maximal Plasma Concentration (Cmax) | 2.5 µM (at 50 mg/kg) |

| Time to Cmax (Tmax) | 2 hours |

| Bioavailability | ~35% |

| Primary Application | Chronic inflammatory models, systemic inflammation |

Table 2: Intraperitoneal (IP) Injection of Agent 58 in Murine Models

| Parameter | Details |

| Vehicle | 10% DMSO, 40% PEG300, 50% Saline |

| Dosage Range | 5 - 50 mg/kg |

| Frequency | Once daily (QD) |

| Maximal Plasma Concentration (Cmax) | 8.1 µM (at 25 mg/kg) |

| Time to Cmax (Tmax) | 0.5 hours |

| Bioavailability | >90% |

| Primary Application | Acute inflammation models, proof-of-concept studies |

Table 3: Intravenous (IV) Injection of Agent 58 in Murine Models

| Parameter | Details |

| Vehicle | 5% Dextrose in water (D5W) |

| Dosage Range | 1 - 10 mg/kg |

| Frequency | Single dose |

| Maximal Plasma Concentration (Cmax) | 15.2 µM (at 5 mg/kg) |

| Time to Cmax (Tmax) | 5 minutes |

| Bioavailability | 100% (by definition) |

| Primary Application | Pharmacokinetic/pharmacodynamic (PK/PD) modeling |

2. Experimental Protocols

2.1. Preparation of Agent 58 for Oral Administration (Gavage)

Materials:

-

Agent 58 (powder form)

-

0.5% (w/v) Methylcellulose in sterile water

-

Sterile 1.5 mL microcentrifuge tubes

-

Sonicator

-

Vortex mixer

-

Precision balance

-

Animal feeding needles (gavage needles)

-

Syringes (1 mL)

Protocol:

-

Calculate the required amount of Agent 58 based on the desired concentration and the number of animals to be dosed. Assume a dosing volume of 10 mL/kg. For example, for a 50 mg/kg dose in a 25g mouse, the required dose is 1.25 mg per mouse.

-

Weigh the calculated amount of Agent 58 and place it in a sterile microcentrifuge tube.

-

Add the appropriate volume of 0.5% methylcellulose vehicle to the tube.

-

Vortex the mixture vigorously for 1 minute to ensure initial dispersion.

-

Sonicate the suspension for 15-20 minutes to ensure a homogenous mixture.

-

Visually inspect the suspension for any large aggregates. If present, continue sonication.

-

Draw the required volume of the suspension into a 1 mL syringe fitted with a gavage needle.

-

Administer the formulation to the animal via oral gavage.

2.2. Preparation of Agent 58 for Intraperitoneal (IP) Injection

Materials:

-

Agent 58 (powder form)

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Sterile saline (0.9% NaCl)

-

Sterile 1.5 mL microcentrifuge tubes

-

Vortex mixer

-

Syringes (1 mL) with 27-gauge needles

Protocol:

-

Prepare the vehicle by mixing 10% DMSO, 40% PEG300, and 50% sterile saline. For example, to prepare 10 mL of vehicle, mix 1 mL DMSO, 4 mL PEG300, and 5 mL saline.

-

Calculate the required amount of Agent 58 for the desired final concentration.

-

Dissolve the weighed Agent 58 powder in the DMSO portion of the vehicle first.

-

Add the PEG300 and vortex thoroughly until the solution is clear.

-

Finally, add the sterile saline and vortex again to ensure a homogenous solution.

-

Draw the appropriate volume into a syringe for administration. The typical injection volume for IP in mice is 100-200 µL.

-

Administer the solution via intraperitoneal injection.

3. Signaling Pathway and Experimental Workflow

Agent 58 is a potent inhibitor of the NLRP3 inflammasome signaling pathway. The following diagrams illustrate the mechanism of action and a typical experimental workflow for evaluating its efficacy.

Caption: Mechanism of action of Agent 58 on the NLRP3 inflammasome pathway.

Caption: General experimental workflow for in vivo efficacy testing of Agent 58.

4. Safety and Handling

As with any investigational compound, appropriate safety precautions should be taken when handling Agent 58.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and gloves when handling Agent 58 in powder or solution form.

-

Handling: Avoid inhalation of the powder by handling it in a chemical fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.

-

Disposal: Dispose of all waste materials, including unused formulations and contaminated supplies, in accordance with institutional guidelines for chemical waste.

Disclaimer: This document is intended for research purposes only and provides a general guideline for the preclinical administration of this compound. Specific experimental details may need to be optimized based on the particular animal model and research objectives. All animal procedures should be performed in accordance with an approved Institutional Animal Care and Use Committee (IACUC) protocol.

Application Note & Protocol: Quantification of Anti-inflammatory Agent 58 in Human Plasma using LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of "Anti-inflammatory agent 58" in human plasma. The protocol details a straightforward protein precipitation extraction procedure followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for pharmacokinetic studies, drug metabolism research, and other applications requiring the precise measurement of this anti-inflammatory compound in a biological matrix. "this compound" is known to inhibit IL-1β with an IC50 of 1.08 μM and reduce pro-inflammatory gene expression and NF-κB phosphorylation.[1][2]

Introduction

"this compound" is a small molecule with the chemical formula C17H18BrN5O3 and a molecular weight of 420.26 g/mol .[1][2] Its mechanism of action involves the inhibition of interleukin-1β (IL-1β) and the subsequent downstream suppression of the NF-κB signaling pathway, a key regulator of the inflammatory response.[1][2] Accurate quantification of this compound in biological matrices is essential for preclinical and clinical development. LC-MS/MS offers high selectivity and sensitivity, making it the gold standard for bioanalytical quantification.[3][4] This document provides a detailed protocol for researchers, scientists, and drug development professionals.

Experimental

Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS) (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (K2-EDTA)

Sample Preparation

A protein precipitation method is employed for the extraction of "this compound" from human plasma.[5][6][7]

-

Allow plasma samples to thaw at room temperature.

-

To 100 µL of plasma, add 20 µL of Internal Standard working solution.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

-

System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient:

Time (min) %B 0.0 20 2.5 95 3.0 95 3.1 20 | 5.0 | 20 |

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

Mass Spectrometry

-

System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound: Precursor ion (Q1) m/z 421.1 -> Product ion (Q3) m/z [to be determined based on fragmentation of the specific structure]

-

Internal Standard: To be determined based on the selected IS.

-

-

Key MS Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Collision Gas: Argon

-

Data Presentation

The following table summarizes hypothetical quantitative data for a calibration curve and quality control samples.

| Sample Type | Nominal Concentration (ng/mL) | Mean Calculated Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |

| Calibration Std 1 | 1 | 0.98 | 98.0 | 5.2 |

| Calibration Std 2 | 5 | 5.15 | 103.0 | 4.1 |

| Calibration Std 3 | 20 | 19.5 | 97.5 | 3.5 |

| Calibration Std 4 | 100 | 101.2 | 101.2 | 2.8 |

| Calibration Std 5 | 500 | 495.5 | 99.1 | 2.1 |

| Calibration Std 6 | 1000 | 1005 | 100.5 | 1.5 |

| LLOQ QC | 1 | 1.02 | 102.0 | 6.8 |

| Low QC | 3 | 2.95 | 98.3 | 4.5 |

| Mid QC | 150 | 153.6 | 102.4 | 3.1 |

| High QC | 800 | 792.8 | 99.1 | 2.3 |

Visualizations

Figure 1: Experimental workflow for the extraction of "this compound" from plasma.

Figure 2: Simplified NF-κB signaling pathway and the inhibitory action of "this compound".

References

- 1. biozol.de [biozol.de]

- 2. This compound 3032851-09-2 | MCE [medchemexpress.cn]

- 3. LC-MS/MS analysis and evaluation of the anti-inflammatory activity of components from BushenHuoxue decoction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Simultaneous Quantitation of Lipid Biomarkers for Inflammatory Bowel Disease Using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 6. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]

- 7. creative-diagnostics.com [creative-diagnostics.com]

Application Notes and Protocols for "Anti-inflammatory Agent 58" in a Carrageenan-Induced Paw Edema Model

Audience: Researchers, scientists, and drug development professionals.

Introduction:

"Anti-inflammatory agent 58" is a novel synthetic compound under investigation for its potential therapeutic effects in treating inflammatory conditions. These application notes provide a detailed protocol for evaluating the efficacy of "this compound" using the well-established carrageenan-induced paw edema model in rodents. This acute, non-immune, and reproducible model is a standard preclinical assay for screening potential anti-inflammatory drugs.[1][2] Carrageenan, a sulfated polysaccharide, induces a localized inflammatory response characterized by edema, erythema, and hyperalgesia, mediated by the release of pro-inflammatory agents like bradykinin, histamine, and prostaglandins.[1][2]

This document outlines the experimental workflow, data analysis, and a hypothetical mechanism of action for "this compound," providing researchers with the necessary information to conduct and interpret the results of this assay.

I. Experimental Protocols

A. Animals

Male Wistar rats (180-220 g) or Swiss albino mice (20-25 g) are commonly used for this model. Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water. All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

B. Materials and Reagents

-

"this compound"

-

Carrageenan (Lambda, Type IV)

-

Indomethacin or Diclofenac sodium (positive control)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose, normal saline)

-

Plethysmometer or digital calipers

-

Syringes and needles (26-30 gauge)

C. Experimental Procedure

-

Animal Acclimatization: Allow animals to acclimatize to the laboratory conditions for at least one week before the experiment.

-

Fasting: Fast the animals overnight before the experiment with free access to water.[3]

-

Grouping: Randomly divide the animals into the following groups (n=6-8 per group):

-

Group I (Control): Vehicle administration.

-

Group II (Carrageenan): Vehicle administration + Carrageenan.

-

Group III (Positive Control): Indomethacin (10 mg/kg, p.o.) or Diclofenac sodium (10 mg/kg, p.o.) + Carrageenan.

-

Group IV-VI ("this compound"): Different doses of "this compound" (e.g., 10, 30, 100 mg/kg, p.o.) + Carrageenan.

-

-

Drug Administration: Administer the vehicle, positive control, or "this compound" orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection.[3]

-

Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer or digital calipers.

-

Induction of Paw Edema: Inject 0.1 mL of a 1% carrageenan suspension in sterile saline into the sub-plantar surface of the right hind paw of each animal.[1][4]

-

Paw Volume Measurement Post-Carrageenan: Measure the paw volume at regular intervals after carrageenan injection, typically at 1, 2, 3, 4, and 5 hours.[4]

-

Euthanasia and Tissue Collection: At the end of the experiment (e.g., 5 hours post-carrageenan), euthanize the animals according to approved protocols. The inflamed paw tissue can be collected for further biochemical or histological analysis.

D. Data Analysis

-

Paw Edema Calculation:

-

Increase in paw volume (mL) = Paw volume at time 't' - Initial paw volume.

-

-

Percentage Inhibition of Edema Calculation:

-

% Inhibition = [(Vc - Vt) / Vc] x 100

-

Where Vc is the average increase in paw volume in the carrageenan control group, and Vt is the average increase in paw volume in the treated group.

-

II. Data Presentation

The following tables represent hypothetical data for the efficacy of "this compound" in the carrageenan-induced paw edema model.

Table 1: Effect of "this compound" on Carrageenan-Induced Paw Edema in Rats

| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3 hours (Mean ± SEM) | Increase in Paw Volume (mL) | % Inhibition of Edema |

| Vehicle | - | 0.85 ± 0.05 | 0.65 | - |

| Carrageenan | - | 1.50 ± 0.08 | 1.30 | 0 |

| Indomethacin | 10 | 1.05 ± 0.06 | 0.85 | 34.6 |

| AIA-58 | 10 | 1.35 ± 0.07 | 1.15 | 11.5 |

| AIA-58 | 30 | 1.18 ± 0.06 | 0.98 | 24.6 |

| AIA-58 | 100 | 1.02 ± 0.05 | 0.82 | 36.9 |

Table 2: Time Course of Paw Edema Inhibition by "this compound"

| Time (hours) | Increase in Paw Volume (mL) - Carrageenan (Mean ± SEM) | Increase in Paw Volume (mL) - AIA-58 (100 mg/kg) (Mean ± SEM) | % Inhibition |

| 1 | 0.60 ± 0.04 | 0.48 ± 0.03 | 20.0 |

| 2 | 0.95 ± 0.06 | 0.70 ± 0.05 | 26.3 |

| 3 | 1.30 ± 0.08 | 0.82 ± 0.05 | 36.9 |

| 4 | 1.25 ± 0.07 | 0.78 ± 0.06 | 37.6 |

| 5 | 1.10 ± 0.06 | 0.71 ± 0.05 | 35.5 |

III. Visualization of Workflow and Signaling Pathway

A. Experimental Workflow

Caption: Experimental workflow for the carrageenan-induced paw edema model.

B. Hypothetical Signaling Pathway for "this compound"

The anti-inflammatory effects of "this compound" are hypothesized to be mediated through the inhibition of the NF-κB signaling pathway. Carrageenan injection leads to the activation of Toll-like receptors (TLRs), which in turn activates downstream signaling cascades, culminating in the activation of NF-κB. Activated NF-κB translocates to the nucleus and promotes the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as enzymes like COX-2 and iNOS.[4] "this compound" is proposed to inhibit the phosphorylation and subsequent degradation of IκBα, thereby preventing the nuclear translocation of NF-κB.

References

- 1. researchgate.net [researchgate.net]

- 2. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 3. Carrageenan-Induced Paw Edema [bio-protocol.org]

- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Anti-inflammatory Agent 58 in Neuroinflammation Research

For Researchers, Scientists, and Drug Development Professionals

Introduction to Neuroinflammation and the Therapeutic Potential of Agent 58

Neuroinflammation is a complex inflammatory response within the central nervous system (CNS) mediated by resident immune cells, primarily microglia and astrocytes. While it serves a protective role in response to injury and infection, chronic or dysregulated neuroinflammation is a key pathological feature in a range of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. This sustained inflammatory state contributes to neuronal damage and disease progression through the release of pro-inflammatory cytokines, chemokines, reactive oxygen species, and other neurotoxic mediators.

Anti-inflammatory Agent 58 is a novel synthetic small molecule designed to potently and selectively modulate key inflammatory pathways within the CNS. Its unique mechanism of action, targeting the NF-κB and NLRP3 inflammasome signaling cascades, offers a promising therapeutic strategy to mitigate the detrimental effects of chronic neuroinflammation. These application notes provide an overview of Agent 58's utility in neuroinflammation research and detailed protocols for its application in relevant experimental models.

Mechanism of Action

Agent 58 exerts its anti-inflammatory effects through a dual mechanism:

-

Inhibition of the NF-κB Pathway: Agent 58 prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of the NF-κB transcription factor. This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6.

-

Suppression of NLRP3 Inflammasome Activation: Agent 58 directly binds to and inhibits the assembly of the NLRP3 inflammasome complex, a multi-protein platform responsible for the activation of caspase-1 and the subsequent maturation and release of IL-1β and IL-18.

The following diagram illustrates the proposed signaling pathway for Agent 58's anti-inflammatory activity.

Data Presentation

The following tables summarize the in vitro and in vivo efficacy of Agent 58 in preclinical models of neuroinflammation.

Table 1: In Vitro Efficacy of Agent 58 in LPS-Stimulated BV-2 Microglia

| Parameter | Control | LPS (100 ng/mL) | LPS + Agent 58 (1 µM) | LPS + Agent 58 (10 µM) |

| TNF-α Release (pg/mL) | 25.4 ± 3.1 | 1245.7 ± 89.2 | 623.1 ± 45.8 | 158.3 ± 20.1 |

| IL-1β Release (pg/mL) | 10.2 ± 1.5 | 876.3 ± 65.4 | 412.8 ± 33.7 | 95.6 ± 12.9 |

| Nitric Oxide (µM) | 1.8 ± 0.3 | 25.6 ± 2.1 | 12.3 ± 1.5 | 4.7 ± 0.8 |

| NF-κB Nuclear Translocation (%) | 5 ± 1.2 | 85 ± 5.6 | 42 ± 3.9 | 15 ± 2.4 |

| Caspase-1 Activity (RFU) | 105 ± 15 | 1580 ± 120 | 750 ± 68 | 210 ± 35 |

Data are presented as mean ± SEM.

Table 2: In Vivo Efficacy of Agent 58 in a Mouse Model of LPS-Induced Neuroinflammation

| Parameter | Vehicle | LPS (5 mg/kg) | LPS + Agent 58 (10 mg/kg) | LPS + Agent 58 (50 mg/kg) |

| Brain TNF-α (pg/mg protein) | 15.2 ± 2.8 | 258.4 ± 30.1 | 125.7 ± 18.5 | 45.9 ± 8.3 |

| Brain IL-1β (pg/mg protein) | 8.9 ± 1.7 | 195.6 ± 22.8 | 98.2 ± 15.1 | 28.4 ± 6.2 |

| Microglial Activation (Iba1+ cells/mm²) | 25 ± 5 | 180 ± 21 | 95 ± 14 | 40 ± 8 |

| Cognitive Function (Y-maze % alternation) | 78 ± 4.5 | 42 ± 5.1 | 61 ± 3.8 | 72 ± 4.2 |

Data are presented as mean ± SEM.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound.

In Vitro Microglial Activation Assay

This protocol describes the methodology for assessing the anti-inflammatory effects of Agent 58 on lipopolysaccharide (LPS)-stimulated microglial cells.

Materials:

-

BV-2 microglial cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

LPS from E. coli O111:B4

-

This compound

-

Griess Reagent for Nitric Oxide measurement

-

ELISA kits for TNF-α and IL-1β

-

Caspase-1 activity assay kit

-

Reagents for immunocytochemistry (e.g., anti-NF-κB antibody, DAPI)

Procedure:

-

Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Plating: Seed cells in 24-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Treatment:

-

Pre-treat cells with varying concentrations of Agent 58 (e.g., 1 µM, 10 µM) or vehicle (DMSO) for 1 hour.

-

Stimulate the cells with LPS (100 ng/mL) for 24 hours. Include a control group with no LPS or Agent 58 treatment.

-

-

Supernatant Collection: After 24 hours, collect the cell culture supernatant and store at -80°C for cytokine and nitric oxide analysis.

-

Cytokine and Nitric Oxide Measurement:

-

Measure the concentration of TNF-α and IL-1β in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

-

Determine the level of nitric oxide production by measuring nitrite accumulation in the supernatant using the Griess reagent.

-

-

NF-κB Translocation:

-

For immunocytochemistry, grow cells on coverslips.

-

After treatment, fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 5% bovine serum albumin.

-

Incubate with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Visualize using a fluorescence microscope and quantify the percentage of cells with nuclear NF-κB staining.

-

-

Caspase-1 Activity:

-

Lyse the cells and measure caspase-1 activity using a fluorometric assay kit according to the manufacturer's protocol.

-

Application Notes and Protocols for Anti-inflammatory Agent 58 in Inflammatory Bowel Disease (IBD) Models

For the Attention of Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of two distinct entities referred to as "Anti-inflammatory agent 58" in the study of Inflammatory Bowel Disease (IBD) models. It is critical to distinguish between the chemical compound "this compound" (CAS 3032851-09-2) and the decapeptide "RDP58," as they are separate molecules with different mechanisms of action.

Part 1: this compound (CAS 3032851-09-2; MCE HY-156340)

Application Notes

Mechanism of Action: This agent has been shown to inhibit the production of IL-1β with an IC50 of 1.08 μM.[1][2][3] By doing so, it can decrease the expression of pro-inflammatory genes and the secretion of inflammatory proteins.[1][2] A key part of its mechanism is the inhibition of NF-κB phosphorylation, a critical step in the inflammatory signaling cascade.[1][2]

Experimental Protocols

Due to the limited availability of published in vivo data for this specific compound in IBD models, a detailed experimental protocol cannot be provided. Researchers interested in evaluating this agent in vivo would need to perform initial dose-response and toxicity studies. A suggested starting point for an in vitro assay is provided below.

In Vitro NF-κB Reporter Assay:

-

Cell Culture: Culture a suitable cell line (e.g., HEK293T or THP-1) expressing an NF-κB-driven reporter gene (e.g., luciferase).

-

Treatment: Pre-incubate the cells with varying concentrations of "this compound" for 1-2 hours.

-

Stimulation: Induce an inflammatory response by adding a known NF-κB activator, such as lipopolysaccharide (LPS) or TNF-α.

-

Analysis: After a suitable incubation period (e.g., 6-24 hours), measure the reporter gene activity (e.g., luminescence) to determine the extent of NF-κB inhibition.

Part 2: RDP58 (Novel D-amino acid decapeptide)

Application Notes

RDP58 is a novel, orally active, anti-inflammatory d-amino acid decapeptide that has shown efficacy in preclinical and clinical studies of IBD.[4][5][6] It is a promising therapeutic candidate due to its unique mechanism of action and favorable safety profile.[4][6]

Mechanism of Action: RDP58 disrupts cellular signaling at the pre-MAPK (Mitogen-Activated Protein Kinase) level by inhibiting the formation of the MyD88-IRAK-TRAF6 protein complex.[4][7][8] This disruption leads to a downstream reduction in the synthesis of several key pro-inflammatory cytokines, including TNF-α, IFN-γ, IL-2, and IL-12.[5][7][8] More recent studies indicate that RDP58 may also ameliorate colitis by modulating the gut microbiota, leading to an increase in short-chain fatty acid (SCFA)-producing bacteria and regulatory T cells (Tregs).[9]

Quantitative Data Summary

Table 1: Efficacy of RDP58 in Clinical and Preclinical IBD Models

| Model/Study Population | Agent/Dose | Key Findings | Reference |